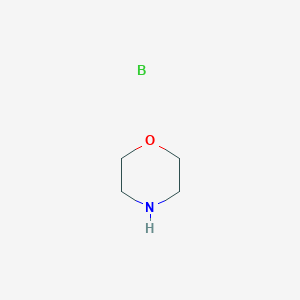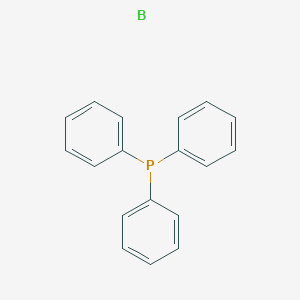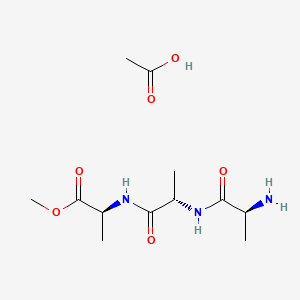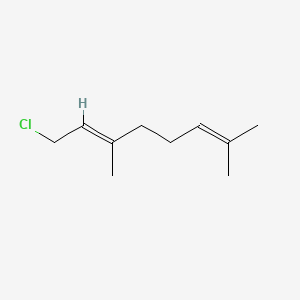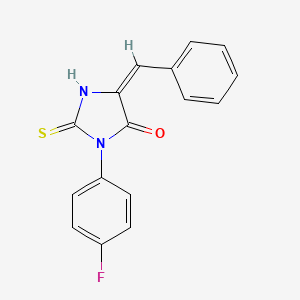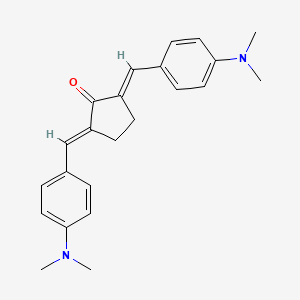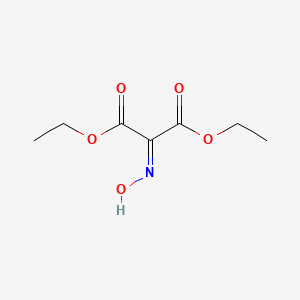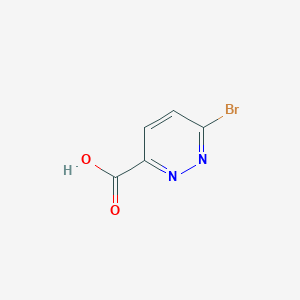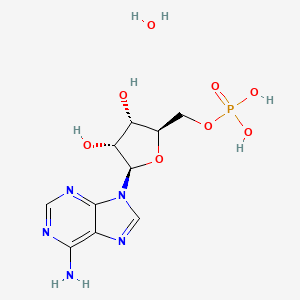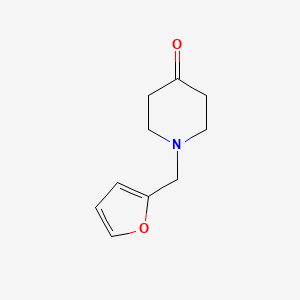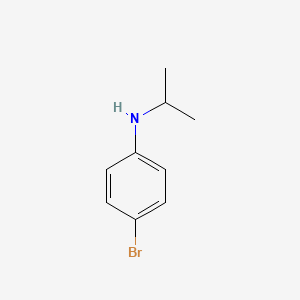
4-Bromo-N-isopropylaniline
Descripción general
Descripción
4-Bromo-N-isopropylaniline is a brominated derivative of aniline, where a bromine atom is substituted at the 4-position of the benzene ring, and an isopropyl group is attached to the nitrogen atom. This compound is of interest due to its potential applications in various chemical syntheses and its role in the formation of polymorphic crystals and photochromic materials .
Synthesis Analysis
The synthesis of 4-Bromo-N-isopropylaniline derivatives can be achieved through a substitution reaction where bromine is introduced to the aromatic ring of N-isopropylaniline. In one study, the synthesis was performed using pyridinium tribromide as a brominating agent, which enhanced the selectivity for the 4-position on the aromatic ring. The optimal conditions for this reaction were found to be a molar ratio of N,N-dimethylaniline to bromine to pyridine of 1:1.1:1.1, at a temperature of 10-15°C for 6 hours, yielding the product at 68% . Another study reported the synthesis of 2,6-diisopropyl-4-bromoaniline, which is structurally similar to 4-Bromo-N-isopropylaniline, by reacting 2,6-diisopropylaniline with liquid bromine, achieving a yield of 64% .
Molecular Structure Analysis
The molecular structure of 4-Bromo-N-isopropylaniline derivatives has been characterized using various analytical techniques. In the case of 2,6-diisopropyl-4-bromoaniline, the structure was confirmed by ^1H NMR spectroscopy . Additionally, the polymorphic crystals of a related compound, 4,4'-methylenebis(N-salicylidene-2,6-diisopropylaniline), were analyzed using X-ray crystallography, revealing different space groups for the polymorphs, which indicates the versatility of the molecular structure in forming different crystal lattices .
Chemical Reactions Analysis
4-Bromo-N-isopropylaniline and its derivatives participate in various chemical reactions. For instance, the addition products of N,N-dialkylanilines with bromine were investigated, revealing the formation of CT complexes and N-bromoanilinium bromides. These adducts further react in polar solvents to yield substitution and dealkylation products. The study also highlighted the influence of the alkyl group's size on the reactivity, with the isopropyl group showing a lower tendency to be cleaved off compared to ethyl and methyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-N-isopropylaniline derivatives are influenced by the presence of the bromine atom and the isopropyl group. The photochromic behavior of related compounds suggests that the bromine substitution can affect the electronic properties and stability of the molecule under light exposure. The thermal stability of photochromic materials also varies depending on the molecular and cavity shapes within the crystal structure . The reactivity of these compounds in various solvents and under different conditions provides insight into their chemical behavior, which is crucial for their application in synthesis and material science .
Aplicaciones Científicas De Investigación
1. Environmental Monitoring and Herbicide Analysis
4-Bromo-N-isopropylaniline is a significant metabolite of certain herbicides and is crucial in environmental monitoring and herbicide residue analysis. Specifically, it is a primary metabolite of Isoproturon, a selective herbicide widely used in agriculture. Advanced analytical methods like High-Performance Liquid Chromatography (HPLC) are employed for the simultaneous determination of Isoproturon and 4-Bromo-N-isopropylaniline in soil, aiding in the eco-toxicological evaluation and studying the migration patterns of such herbicides in agricultural contexts (Li Fang-shi, 2005).
2. Synthesis of Non-Natural Amino Acids
4-Bromo-N-isopropylaniline is involved in the chemoenzymatic synthesis of non-natural amino acids, which are valuable in pharmaceutical and biotechnological applications. The compound serves as a precursor in the synthesis of optically pure biarylalanine derivatives. These derivatives are synthesized through a combination of enzymatic processes and chemical reactions, offering a high yield and optical purity, which is essential for specific therapeutic and biochemical applications (Syed T. Ahmed et al., 2015).
3. Biomedical Applications
The compound also plays a role in the development of new chiral fluorescent probes based on the BODIPY structure, which are utilized in biomedical research for their optical, antimicrobial, and antioxidant properties. These probes are particularly promising in antibacterial applications, as evidenced by their efficacy against various bacterial strains, including Escherichia coli (R. Alnoman et al., 2019).
Safety And Hazards
4-Bromo-N-isopropylaniline is considered harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including gloves and eye protection, when handling this compound . In case of skin contact, it is advised to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
4-bromo-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAYZUSDLCJJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440752 | |
| Record name | 4-BROMO-N-ISOPROPYLANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-isopropylaniline | |
CAS RN |
121086-19-9 | |
| Record name | 4-Bromo-N-(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121086-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-BROMO-N-ISOPROPYLANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromophenyl)isopropylamine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



